molecular formula C6H13NO2 B10776964 4-Amino hexanoic acid

4-Amino hexanoic acid

Cat. No.: B10776964
M. Wt: 131.17 g/mol
InChI Key: ROFNJLCLYMMXCT-RXMQYKEDSA-N
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Description

4-Amino hexanoic acid is an organic compound with the molecular formula C₆H₁₃NO₂ It belongs to the class of gamma amino acids, characterized by the presence of an amino group attached to the gamma carbon atom of the carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino hexanoic acid can be synthesized through several methods. One common approach involves the reduction of succinimide in an alcoholic solvent. The process typically includes the following steps:

  • Reduction of succinimide to form the corresponding amine.
  • Subsequent reaction with a suitable alkylating agent to introduce the hexanoic acid moiety.
  • Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The final product is typically purified using advanced separation techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Amino hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides and other substituted products.

Scientific Research Applications

4-Amino hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino hexanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the catabolism of gamma-aminobutyric acid in the brain. By inhibiting this enzyme, this compound increases the levels of gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    6-Aminohexanoic acid:

    4-Aminobutyric acid:

    4-Aminovaleric acid: Another gamma amino acid with similar structural features.

Uniqueness: 4-Amino hexanoic acid is unique due to its specific structural configuration and its ability to inhibit gamma-aminobutyric acid transaminase. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(4R)-4-aminohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

ROFNJLCLYMMXCT-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CCC(=O)O)N

Canonical SMILES

CCC(CCC(=O)O)N

Origin of Product

United States

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